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Compound of Interest

5-Fluoro-2-
Compound Name: (methoxymethoxy)phenylboronic
acid
Cat. No.: B1393549
\ v

An In-Depth Technical Guide to 5-Fluoro-2-(methoxymethoxy)phenylboronic acid

Introduction: A Multifaceted Building Block in
Modern Synthesis

5-Fluoro-2-(methoxymethoxy)phenylboronic acid (CAS No. 488713-34-4) is a specialized
organoboron compound that has emerged as a valuable reagent in synthetic chemistry.[1][2] Its
unique trifunctional architecture—a reactive boronic acid, an electron-withdrawing fluorine
atom, and a strategically placed, acid-labile methoxymethyl (MOM) ether—makes it a highly
versatile building block. This guide provides a comprehensive overview of its properties,
synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-
coupling reactions, offering field-proven insights for researchers and drug development
professionals.

The strategic placement of the fluorine atom is of particular note. In medicinal chemistry,
fluorine substitution is a well-established strategy for modulating a molecule's pharmacokinetic
and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.
[3] The MOM group serves as a protecting group for the phenolic oxygen, preventing its
interference in reactions targeting the boronic acid moiety and allowing for subsequent
deprotection to reveal a phenol for further functionalization.
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Physicochemical and Structural Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its
effective use in synthesis. The key properties of 5-Fluoro-2-
(methoxymethoxy)phenylboronic acid are summarized below.

Property Value Source
CAS Number 488713-34-4 [1][2]
Molecular Formula CsH10BFO4 [1][2]
Molecular Weight 199.97 g/mol [1112114]
[5-Fluoro-2-
IUPAC Name (methoxymethoxy)phenyllboro [4]
nic acid
(5-Fluoro-2-
Synonyms (methoxymethoxy)phenyl)boro  [4]
nic acid
Typically a white to off-white
Appearance _ (5]
solid
Topological Polar Surface Area  58.9 A2 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor
ydrog p 5 [1]
Count
Rotatable Bond Count 4 [1]

Synthesis and Chemical Reactivity
General Synthesis Pathway

The synthesis of aryl boronic acids is a well-established process in organic chemistry. A
common and effective route involves the ortho-metalation of a protected fluoro-phenol, followed
by electrophilic trapping with a borate ester and subsequent hydrolysis. This ensures precise
placement of the boronic acid group.
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The logical workflow for synthesizing 5-Fluoro-2-(methoxymethoxy)phenylboronic acid is
outlined below. The initial step is the protection of the hydroxyl group of 4-fluorophenol with
chloromethyl methyl ether (MOM-CI) to prevent the acidic proton from interfering with the
subsequent metalation step. The resulting MOM-protected ether is then subjected to directed
ortho-metalation using a strong base like n-butyllithium (n-BuLi). The resulting aryllithium
species is a potent nucleophile that is subsequently quenched with a trialkyl borate, such as
trimethyl borate, to form a boronate ester. The final step is a careful acidic workup, which
hydrolyzes the boronate ester to yield the desired boronic acid.

Synthesis Workflow
1. Protection:
4-Fluorophenol + MOM-CI

Forms MOM Ether

2. Directed Ortho-Metalation:
Product from (1) + n-BuLi

Generates Aryllithium

3. Borylation:
Aryllithium from (2) + B(OMe)s

Forms Boronate Ester

4. Hydrolysis:
Boronate Ester from (3) + Acidic Workup

Yields Boronic Acid

Final Product:

5-Fluoro-2-(methoxymethoxy)phenylboronic acid

Click to download full resolution via product page
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General synthetic route for the target boronic acid.

Reactivity of the Functional Groups

o The Boronic Acid Moiety: This is the primary reactive center for cross-coupling reactions.
Boronic acids are mild Lewis acids and are generally stable and easy to handle.[6] Their
reactivity in Suzuki-Miyaura coupling is central to their utility, where they serve as the
organometallic nucleophile source in the transmetalation step of the catalytic cycle.[6][7]

e The Methoxymethyl (MOM) Ether: The MOM group is an acetal that is stable to a wide range
of reaction conditions, including the basic conditions typically employed in Suzuki-Miyaura
couplings.[8] Its key feature is its lability under acidic conditions.[9] This allows for a two-
stage synthetic strategy where the C-C bond is formed first, followed by deprotection to
reveal the phenol for subsequent transformations. Common deprotection reagents include
hydrochloric acid in an alcohol solvent or trifluoroacetic acid (TFA) in dichloromethane.[9]

e The Fluorine Substituent: The C-F bond is strong and generally unreactive under standard
cross-coupling conditions. The fluorine atom's primary role is electronic. As a moderately
electron-withdrawing group, it can influence the pKa of the boronic acid and the kinetics of
the transmetalation step in the Suzuki-Miyaura catalytic cycle.[10]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the
formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common
motifs in pharmaceuticals and functional materials.[7][11][12] 5-Fluoro-2-
(methoxymethoxy)phenylboronic acid is an excellent coupling partner in these reactions.

Mechanism and Causality

The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established
catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions.
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Catalytic cycle of the Suzuki-Miyaura reaction.

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-
halogen bond of an aryl halide (Ar-X), forming a Pd(ll) intermediate. This is often the rate-
limiting step. The reactivity order is typically | > Br > OTf >> CL[7]

Transmetalation: A base activates the boronic acid (Ar'B(OH)z2) to form a more nucleophilic
boronate species. This species then transfers its organic group (the 5-fluoro-2-
(methoxymethoxy)phenyl moiety) to the palladium center, displacing the halide and forming a
diorganopalladium(ll) complex. The choice of base and solvent is critical here to promote this
step while minimizing premature decomposition (protodeboronation) of the boronic acid.[10]
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e Reductive Elimination: The two organic groups on the palladium center couple and are
expelled from the coordination sphere, forming the new C-C bond of the biaryl product (Ar-
Ar') and regenerating the Pd(0) catalyst, which re-enters the cycle.

Field-Proven Experimental Protocol: Suzuki-Miyaura
Coupling

This protocol describes a general procedure for the coupling of 5-Fluoro-2-
(methoxymethoxy)phenylboronic acid with a generic aryl bromide.

Materials:

5-Fluoro-2-(methoxymethoxy)phenylboronic acid (1.2 equivalents)

Aryl Bromide (1.0 equivalent)

Palladium Catalyst (e.g., Pd(PPhs)a, 2-5 mol%)

Base (e.g., K2COs or Cs2CO0s3, 2-3 equivalents)

Solvent System: Dioxane/Water or Toluene/Ethanol/Water (e.qg., 4:1 v/v)
Procedure:

 Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir
bar and reflux condenser, add the aryl bromide, 5-Fluoro-2-
(methoxymethoxy)phenylboronic acid, and the base.

o Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for
10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

e Solvent and Catalyst Addition: Add the degassed organic solvent, followed by the aqueous
portion (if used). Purge the mixture with the inert gas for another 5-10 minutes. Finally, add
the palladium catalyst under a positive pressure of the inert gas.

o Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir
vigorously until the reaction is complete, as monitored by Thin Layer Chromatography (TLC)
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or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl
acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous
sodium sulfate (NazS0a), filter, and concentrate under reduced pressure.

 Purification: The crude product is typically purified by flash column chromatography on silica

gel to yield the pure biaryl product.

Post-Coupling Transformation: Deprotection of the
MOM Ether

Once the desired carbon skeleton is constructed, the MOM group can be readily removed to
unmask the phenol, which can be used for further functionalization (e.g., etherification,
esterification, or as a directing group).

Deprotection Mechanism and Protocol

The deprotection is an acid-catalyzed hydrolysis of the acetal. The acid protonates one of the
ether oxygens, making it a good leaving group. The resulting oxonium ion is unstable and
fragments to release the free phenol and a resonance-stabilized methoxymethyl cation, which
is subsequently quenched by water or other nucleophiles in the medium.
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General workflow for the acidic deprotection of the MOM ether.
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Exemplary Deprotection Protocol:

¢ Dissolution: Dissolve the MOM-protected biaryl product in a suitable solvent such as
methanol or dichloromethane.

 Acidification: Cool the solution in an ice bath and add a strong acid. For methanol,
concentrated HCI (e.g., 2M solution) is effective. For dichloromethane, trifluoroacetic acid
(TFA) can be used.[9]

e Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction
progress by TLC.

e Quenching and Workup: Once complete, carefully neutralize the reaction with a saturated
agueous solution of sodium bicarbonate (NaHCOs). Extract the product with an organic
solvent, wash with brine, dry over Na2SOa4, and concentrate in vacuo.

« Purification: Purify the resulting phenol by column chromatography as needed.

Conclusion and Outlook

5-Fluoro-2-(methoxymethoxy)phenylboronic acid is more than just a chemical reagent; it is
an enabling tool for the construction of complex molecular architectures. Its design, featuring a
stable protecting group and a strategically placed fluorine atom, provides chemists with a high
degree of control over synthetic sequences. The primary application in Suzuki-Miyaura
coupling allows for the reliable formation of biaryl structures, which are central to the discovery
of new pharmaceuticals and advanced materials.[13] The insights and protocols provided in
this guide serve as a robust foundation for researchers aiming to leverage the unique
capabilities of this versatile building block in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://wap.guidechem.com/encyclopedia/5-fluoro-2-methoxymethoxy-phen-dic517866.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22130123.htm
https://pubmed.ncbi.nlm.nih.gov/21426080/
https://pubmed.ncbi.nlm.nih.gov/21426080/
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-3-_methoxymethoxy_phenylboronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-3-_methoxymethoxy_phenylboronic-acid
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0228181.htm
https://en.wikipedia.org/wiki/Phenylboronic_acid
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://en.wikipedia.org/wiki/Methoxymethyl_ether
https://total-synthesis.com/mom-protecting-group/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2953245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2953245/
https://www.uwindsor.ca/people/jgreen/sites/uwindsor.ca.people.jgreen/files/tet-2002-58-9633-suzuki.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6269869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6269869/
https://www.chemimpex.com/products/28571
https://www.benchchem.com/product/b1393549#literature-review-of-5-fluoro-2-methoxymethoxy-phenylboronic-acid
https://www.benchchem.com/product/b1393549#literature-review-of-5-fluoro-2-methoxymethoxy-phenylboronic-acid
https://www.benchchem.com/product/b1393549#literature-review-of-5-fluoro-2-methoxymethoxy-phenylboronic-acid
https://www.benchchem.com/product/b1393549#literature-review-of-5-fluoro-2-methoxymethoxy-phenylboronic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1393549?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
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